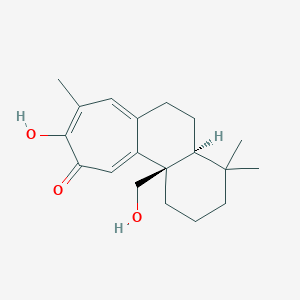
Schisanlignone B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Schisanlignone B is a lignan compound isolated from the seeds of Schisandra chinensis, a plant known for its medicinal properties . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
Schisanlignone B is typically isolated from natural sources rather than synthesized chemically. The seeds of Schisandra chinensis are the primary source of this compound . The extraction process involves several steps, including solvent extraction, purification using chromatographic techniques, and crystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Schisandra chinensis seeds. The process includes:
Harvesting: Collecting mature seeds of Schisandra chinensis.
Extraction: Using solvents such as ethanol or methanol to extract the lignans.
Purification: Employing chromatographic techniques like high-performance liquid chromatography (HPLC) to purify the compound.
Crystallization: Crystallizing the purified compound to obtain this compound in its pure form.
化学反応の分析
Types of Reactions
Schisanlignone B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Schisanlignone B has several scientific research applications:
Chemistry: Used as a reference compound in the study of lignans and their chemical properties.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer properties, particularly against leukemia cells.
Industry: Used in the development of natural health products and supplements.
作用機序
Schisanlignone B exerts its effects through various molecular targets and pathways:
類似化合物との比較
Similar Compounds
- Schisanlignone A
- Schisanlignone C
- Schisanlignone D
- Schizandrin B
- Gomisin J
- Gomisin N
Uniqueness
Schisanlignone B is unique due to its specific molecular structure and its potent biological activities, particularly its anticancer properties. While other lignans like Schisanlignone A, C, and D share similar structures, this compound has shown significant activity against leukemia cells, making it a promising candidate for further research in cancer therapy .
特性
分子式 |
C23H28O7 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
(9R,10R)-5-hydroxy-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-8-one |
InChI |
InChI=1S/C23H28O7/c1-11-8-13-9-16(26-3)21(28-5)22(29-6)17(13)18-14(19(25)12(11)2)10-15(24)20(27-4)23(18)30-7/h9-12,24H,8H2,1-7H3/t11-,12-/m1/s1 |
InChIキー |
FLYXTLCSEZIBJX-VXGBXAGGSA-N |
異性体SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)[C@@H]1C)O)OC)OC)OC)OC)OC |
正規SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)O)OC)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)





![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)


